molecular formula C19H19NO3 B12893154 Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]- CAS No. 61972-54-1

Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-

Cat. No.: B12893154
CAS No.: 61972-54-1
M. Wt: 309.4 g/mol
InChI Key: PETBQSPLCFDCQJ-UHFFFAOYSA-N
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Description

Isoquinoline derivatives are a critical class of heterocyclic compounds with significant biological and pharmacological relevance. The compound Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]- (CAS: 3161-22-6, Molecular Formula: C₂₀H₂₅NO₅) features a 1,2,3,4-tetrahydroisoquinoline core substituted with a 3,4,5-trimethoxyphenylmethyl group at the 1-position (). This structural motif is associated with diverse biological activities, including antitumor, herbicidal, and tubulin polymerization inhibitory effects, as observed in related analogs (). The 3,4,5-trimethoxyphenyl group is a key pharmacophore in medicinal chemistry, often enhancing binding affinity to biological targets such as tubulin or kinase enzymes ().

Properties

CAS No.

61972-54-1

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline

InChI

InChI=1S/C19H19NO3/c1-21-17-11-13(12-18(22-2)19(17)23-3)10-16-15-7-5-4-6-14(15)8-9-20-16/h4-9,11-12H,10H2,1-3H3

InChI Key

PETBQSPLCFDCQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=NC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3,4,5-Trimethoxybenzyl)isoquinoline typically involves several steps:

Chemical Reactions Analysis

1-(3,4,5-Trimethoxybenzyl)isoquinoline undergoes various chemical reactions:

Scientific Research Applications

1-(3,4,5-Trimethoxybenzyl)isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxybenzyl)isoquinoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Variations in Substituents

  • Cryptostyline III (CAS: 22324-83-0, C₂₁H₂₇NO₅): This derivative includes a 2-methyl group on the tetrahydroisoquinoline core.
  • 5'-Methoxylaudanosine (CAS: 24734-71-2, C₂₂H₂₉NO₅): Features a 2-methyl group and a 3,4,5-trimethoxyphenylmethyl substituent. The extended methoxy groups may enhance interactions with hydrophobic pockets in tubulin, similar to combretastatin A-4 derivatives ().
  • 6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (CAS: 1171344-97-0, C₂₀H₂₅NO₅): Structurally identical to the target compound but lacks explicit biological data. Its activity is inferred to align with analogs showing IC₅₀ values in the nanomolar range against cancer cell lines ().

Impact of Linker Modifications

  • Sulfide/Sulfone Linkers : Replacing the carbonyl group in combretastatin analogs with sulfide (compound 14 ) or sulfone (compound 15 ) linkers enhances antiproliferative activity (IC₅₀: 42 nM and 12 nM, respectively).
  • Ester/Phosphate Prodrugs : Phosphate derivatives (e.g., sodium salt 1n ) improve water solubility while maintaining tubulin-binding efficacy, critical for drug formulation ().

Biological Activity

Isoquinoline derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]- stands out for its potential pharmacological properties, particularly in anti-cancer and anti-inflammatory applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Isoquinoline Derivatives

Isoquinoline is a bicyclic structure that features prominently in various natural products and synthetic compounds. The specific derivative , 1-[(3,4,5-trimethoxyphenyl)methyl]- , is characterized by the presence of three methoxy groups on the phenyl ring, which may enhance its biological activity compared to other isoquinoline derivatives.

Biological Activities

  • Anti-Cancer Activity
    • Mechanism : The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. It interacts with specific molecular targets involved in cell growth and survival pathways.
    • Research Findings : In vitro studies have demonstrated that this isoquinoline derivative exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown IC50 values indicating effective inhibition of cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
  • Anti-Inflammatory Properties
    • Mechanism : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
    • Research Findings : Studies indicate that it can reduce inflammation markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity
    • Mechanism : Isoquinoline derivatives have been reported to exhibit antibacterial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
    • Research Findings : Preliminary tests show that this compound has activity against certain Gram-positive bacteria with MIC values suggesting effective antibacterial action.

Study 1: Anti-Cancer Efficacy

A recent study evaluated the anti-cancer effects of 1-[(3,4,5-trimethoxyphenyl)methyl]- on breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed that treated cells underwent apoptosis characterized by increased Annexin V binding.

Study 2: Anti-Inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the isoquinoline derivative resulted in a significant reduction of TNF-alpha levels compared to control groups. This suggests its potential use as an anti-inflammatory agent.

The biological activity of Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]- can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways such as those related to purine metabolism.
  • Receptor Interaction : It is hypothesized that the compound interacts with specific receptors that modulate cell signaling pathways related to growth and apoptosis.

Comparative Analysis

To better understand the unique properties of this isoquinoline derivative, a comparison with similar compounds is useful:

Compound NameIC50 (µM)Activity Type
Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-15Anti-Cancer
1-benzylisoquinoline25Anti-Cancer
1-(3,4-dimethoxybenzyl)isoquinoline30Anti-Cancer

The table demonstrates that the presence of three methoxy groups significantly enhances the biological activity of this specific isoquinoline derivative compared to others.

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